![molecular formula C10H10N2 B2722158 3-Cyclopropylimidazo[1,5-a]pyridine CAS No. 1431656-20-0](/img/structure/B2722158.png)

3-Cyclopropylimidazo[1,5-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

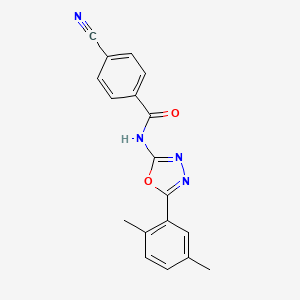

3-Cyclopropylimidazo[1,5-a]pyridine is a chemical compound with the molecular formula C10H10N2. It is a derivative of imidazo[1,5-a]pyridine, which is a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridines has been a subject of intense research for numerous decades . A transition-metal-free sp3 C–H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines .Molecular Structure Analysis

Imidazo[1,5-a]pyridine is a fused bicyclic heterocycle . The structure of imidazo[1,5-a]pyridine derivatives has been confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis

The monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from alkenes (via hydroboration with catecholborane), alkyl iodides (via iodine atom transfer) and xanthates has been reported .Physical and Chemical Properties Analysis

Imidazo[1,5-a]pyridine derivatives have unique chemical structure and versatility, optical behaviors, and biological properties . They have great potential in several research areas, from materials science to the pharmaceutical field .Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Cyclopropylimidazo[1,5-a]pyridine derivatives have been utilized as precursors in the synthesis of various polyheterocyclic compounds. For instance, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been used to construct new polyheterocyclic ring systems, leading to the formation of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives. These derivatives exhibit interesting biological properties and potential medicinal applications (Abdel‐Latif et al., 2019).

Development of Antimicrobial Agents

Novel pyrazolo[1,5-a]pyrimidines have been synthesized based on 5-aminopyrazoles and evaluated for their antimicrobial activity. The study aimed to prepare novel antimicrobial agents, revealing their structures using different spectral data, and determining both the molecular docking and RNA polymerase inhibitory activity (Abdallah & Elgemeie, 2022).

Optoelectronic and Charge Transfer Properties

This compound derivatives have been studied for their optoelectronic and charge transfer properties at molecular and solid-state bulk levels. Compounds like 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine have been explored for their potential use in multifunctional organic semiconductor devices, highlighting their relevance in the development of new materials with efficient optoelectronic properties (Irfan et al., 2019).

Anticancer Activity Assessment

Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anticancer activity against various carcinoma cell lines. The cytotoxic activity of these compounds has been evaluated, revealing significant potential against breast, liver, and colon carcinoma cells. The study also involved molecular modeling to understand the interaction of these compounds with specific enzymes, which is crucial for the development of targeted anticancer therapies (Metwally & Deeb, 2018).

Future Directions

Imidazo[1,5-a]pyridine and its derivatives have attracted growing attention due to their unique chemical structure and versatility . They have great potential in several research areas, from materials science to the pharmaceutical field, and in recent years many promising innovations have been reported in different technological applications .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine analogues, which are structurally similar to 3-cyclopropylimidazo[1,5-a]pyridine, have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been studied for their structure-activity relationship and mode-of-action

Biochemical Pathways

It is known that pyridones, which are oxidation products of nicotinamide and its derivatives, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) . This suggests that this compound may influence similar biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is reported to be 20221 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Imidazopyridine derivatives have been reported to exhibit anticancer activity against various human cancer cell lines

Action Environment

The synthesis of imidazo[1,5-a]pyridine derivatives has been reported to involve various chemical reactions, including palladium-catalyzed coupling reactions . This suggests that the action of this compound may be influenced by the chemical environment in which it is synthesized and administered.

Properties

IUPAC Name |

3-cyclopropylimidazo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-6-12-9(3-1)7-11-10(12)8-4-5-8/h1-3,6-8H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVWFKFSJSQZDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C3N2C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2722075.png)

![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2722078.png)

![3-[(4-Ethoxybenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2722084.png)

![1-isopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2722088.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2722090.png)

![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2722096.png)